molecular formula C11H10BrN3O2 B2696096 ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate CAS No. 1184633-74-6

ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate

Cat. No. B2696096
M. Wt: 296.124
InChI Key: NDMUZMKYIRATNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate” is a chemical compound. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

One notable application is the synthesis of novel pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This method has proven useful for preparing new N-fused heterocycle products in good to excellent yields, highlighting its potential in pharmaceutical and agrochemical research (Ghaedi et al., 2015).

Advancements in Organic Phosphine-Catalyzed Reactions

Research demonstrates the utility of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation processes with N-tosylimines, facilitated by organic phosphine catalysts. This pathway leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, contributing to the field of organic synthesis and catalysis (Zhu et al., 2003).

Development of Iron(II) Complexes for Spin-State Investigations

Another research application involves the reaction of the sodium salt of ethyl pyrazole-4-carboxylate with 2,6-dibromopyridine to yield derivatives that form iron(II) complexes. These complexes have been studied for their spin states, offering insights into magnetic materials and molecular electronics (Pritchard et al., 2009).

Pesticide Intermediate Synthesis

Ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate serves as a precursor in synthesizing key intermediates for the pesticide chlorantraniliprole, showcasing the compound's relevance in agricultural chemistry. This work emphasizes efficient synthetic routes, underscoring the importance of ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate derivatives in developing new agrochemicals (Ji Ya-fei, 2009).

properties

IUPAC Name

ethyl 2-(4-bromopyrazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-4-3-5-13-10(9)15-7-8(12)6-14-15/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMUZMKYIRATNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate

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